molecular formula C18H15FN2O2 B1395473 3-(4-fluorobenzyl)-4-hydroxy-1-(3-pyridinylmethyl)-2(1H)-pyridinone CAS No. 477846-00-7

3-(4-fluorobenzyl)-4-hydroxy-1-(3-pyridinylmethyl)-2(1H)-pyridinone

Cat. No.: B1395473
CAS No.: 477846-00-7
M. Wt: 310.3 g/mol
InChI Key: OOVMNOALBPRFRP-UHFFFAOYSA-N
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Description

3-(4-Fluorobenzyl)-4-hydroxy-1-(3-pyridinylmethyl)-2(1H)-pyridinone (CAS 477846-00-7, Molecular Weight: 310.3 g/mol) is a synthetically engineered fluorinated pyridinone derivative that serves as a privileged scaffold in modern medicinal chemistry and drug discovery . This compound is characterized by a pyridinone core functionalized with two distinct substituents: a 4-fluorobenzyl group at the 3-position and a 3-pyridinylmethyl group at the 1-position, which collectively fine-tune its physicochemical properties . The pyridinone moiety is a key structural feature, acting as a versatile bioisostere for amides, pyrimidines, and phenol rings, and is known to serve as both a hydrogen bond donor and acceptor, facilitating critical interactions with therapeutic targets . In scientific research, this compound exhibits a broad spectrum of potential biological activities driven by its unique structure. Preliminary studies on similar pyridinone derivatives indicate promising applications as anticancer agents by inhibiting specific kinase targets crucial for cancer cell proliferation and survival . Its framework is also investigated for antimicrobial properties against various bacterial strains, and for neuroprotective effects , potentially modulating neurotransmitter systems and offering pathways to treat neurodegenerative conditions . Furthermore, the scaffold has demonstrated relevance in anti-inflammatory research through the inhibition of pro-inflammatory cytokines . The mechanism of action for this class of compounds often involves the inhibition of key enzymes, such as metalloenzymes or protein kinases, by chelating metal ions or forming hydrogen bonds with the hinge region of the kinase domain, thereby modulating critical biochemical pathways . This compound is presented as a high-quality chemical tool for researchers to further explore these mechanisms and develop novel therapeutic agents. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-4-hydroxy-1-(pyridin-3-ylmethyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2/c19-15-5-3-13(4-6-15)10-16-17(22)7-9-21(18(16)23)12-14-2-1-8-20-11-14/h1-9,11,22H,10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVMNOALBPRFRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN2C=CC(=C(C2=O)CC3=CC=C(C=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-fluorobenzyl)-4-hydroxy-1-(3-pyridinylmethyl)-2(1H)-pyridinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzyl halide and a suitable nucleophile.

    Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group can be attached through a Friedel-Crafts alkylation reaction using a pyridine derivative and an alkylating agent.

Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-(4-fluorobenzyl)-4-hydroxy-1-(3-pyridinylmethyl)-2(1H)-pyridinone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyridinones exhibit anticancer properties. Studies have shown that compounds similar to 3-(4-fluorobenzyl)-4-hydroxy-1-(3-pyridinylmethyl)-2(1H)-pyridinone can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation and survival. For instance, compounds with similar structures have been found to inhibit the activity of kinases that are crucial for cancer cell survival.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may possess inhibitory effects against various bacterial strains, making it a candidate for further development as an antimicrobial agent. The presence of the pyridine ring is often associated with enhanced biological activity against pathogens.

Neuroprotective Effects

Research into the neuroprotective properties of pyridinone derivatives has indicated potential benefits in treating neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems and reduce oxidative stress could be significant in developing therapies for conditions like Alzheimer’s disease.

Anti-inflammatory Properties

Inflammation plays a critical role in many chronic diseases. Compounds similar to this compound have been shown to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, suggesting its potential use in inflammatory disorders.

Organic Electronics

The unique electronic properties of pyridinone compounds make them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their ability to form stable films and their electronic characteristics can be exploited in developing efficient electronic devices.

Data Table: Summary of Applications

Application AreaPotential UsesResearch Findings
Medicinal ChemistryAnticancer agentsInhibition of tumor growth via kinase activity
Antimicrobial agentsActivity against various bacterial strains
PharmacologyNeuroprotective therapiesModulation of neurotransmitter systems
Anti-inflammatory treatmentsInhibition of pro-inflammatory cytokines
Material ScienceOrganic electronicsSuitable for OLEDs and OPVs due to stable film formation

Case Study 1: Anticancer Efficacy

A study conducted on similar pyridinone derivatives demonstrated significant inhibition of cancer cell lines (e.g., breast cancer) through apoptosis induction mechanisms. Researchers noted that the fluorobenzyl group enhanced the lipophilicity of the compounds, improving their cellular uptake.

Case Study 2: Neuroprotection

In a preclinical model of Alzheimer's disease, a derivative of this compound showed promise in reducing amyloid-beta plaque formation and improving cognitive function in treated animals. This suggests that modifications to the molecular structure could lead to effective neuroprotective agents.

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzyl)-4-hydroxy-1-(3-pyridinylmethyl)-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s activity and physicochemical properties can be contextualized by comparing it to analogs with modifications in the benzyl, pyridinyl, or alkyl substituents. Key comparisons are summarized below:

Table 1: Structural and Molecular Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Reference
Target Compound : 3-(4-Fluorobenzyl)-4-hydroxy-1-(3-pyridinylmethyl)-2(1H)-pyridinone 3: 4-Fluorobenzyl
1: 3-Pyridinylmethyl
C₁₈H₁₅FN₂O₂ 310.33 High polarity due to pyridinylmethyl; moderate lipophilicity from fluorobenzyl
Analog 1 : 3-(2,4-Dichlorobenzyl)-4-hydroxy-1-(4-pyridinylmethyl)-2(1H)-pyridinone 3: 2,4-Dichlorobenzyl
1: 4-Pyridinylmethyl
C₁₈H₁₄Cl₂N₂O₂ 361.22 Increased lipophilicity (Cl vs. F); stronger basicity (pKa ~12)
Analog 2 : 1-Cyclohexyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone 3: 4-Fluorobenzyl
1: Cyclohexyl
C₁₈H₂₀FNO₂ 301.36 Higher lipophilicity (cyclohexyl); reduced hydrogen-bonding capacity
Analog 3 : 3-(4-Chlorobenzyl)-1-propyl-4-hydroxy-2(1H)-pyridinone 3: 4-Chlorobenzyl
1: Propyl
C₁₅H₁₆ClNO₂ 277.75 Moderate lipophilicity; simpler alkyl chain reduces steric hindrance
Analog 4 : 3-(4-Fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone 3: 4-Fluorobenzyl
1: 3-Morpholinopropyl
C₂₀H₂₃FN₂O₃ 366.41 Enhanced solubility (morpholine group); potential for improved bioavailability

Impact of Substituent Modifications

(a) Benzyl Group Variations
  • Fluorine vs. Chlorine : Replacing the 4-fluorobenzyl group with 2,4-dichlorobenzyl (Analog 1) increases molecular weight and lipophilicity (Cl atoms contribute +0.71 to logP per substitution). This enhances membrane permeability but may reduce aqueous solubility .
(b) N1-Substituent Variations
  • Pyridinylmethyl vs. Alkyl Chains : The 3-pyridinylmethyl group in the target compound introduces a secondary aromatic system, enabling π-π stacking with biological targets. In contrast, the cyclohexyl group in Analog 2 prioritizes hydrophobic interactions .
  • Morpholinopropyl Substituent: Analog 4’s morpholine ring (pKa ~7.4) enhances water solubility and may improve pharmacokinetic profiles compared to the target compound’s pyridinylmethyl group .
(c) Hydrogen-Bonding Capacity

The 4-hydroxy group is conserved across all analogs, suggesting its critical role in target engagement. However, substituents like the morpholine in Analog 4 or pyridinyl groups in the target compound may introduce additional hydrogen-bonding or charge-charge interactions .

Biological Activity

3-(4-Fluorobenzyl)-4-hydroxy-1-(3-pyridinylmethyl)-2(1H)-pyridinone is a synthetic compound that belongs to the class of pyridinones. This compound has gained attention due to its potential biological activities, particularly in medicinal chemistry. Its unique structure, featuring a fluorobenzyl group and a pyridinylmethyl moiety, suggests various mechanisms of action that could be exploited for therapeutic purposes.

  • Molecular Formula : C18H15FN2O2
  • Molecular Weight : 312.32 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an enzyme inhibitor or modulator, influencing various biochemical pathways:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit metalloenzymes, which are crucial in various biological processes. This inhibition can lead to therapeutic effects in conditions where these enzymes are dysregulated.
  • Receptor Modulation : It may also function as a ligand for specific receptors, affecting cellular signaling pathways.

Biological Activities

Research indicates that compounds structurally similar to this compound exhibit several biological activities:

  • Anticancer Properties : Studies have shown that pyridinone derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
  • Antimicrobial Activity : Some derivatives have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.
  • Neuroprotective Effects : Research on related compounds indicates potential benefits in neurodegenerative diseases, possibly through metal chelation and antioxidant activity.

Anticancer Activity

A study investigating the structure-activity relationship (SAR) of hydroxypyridinones highlighted the importance of lipophilicity in enhancing anticancer activity. Compounds with suitable hydrophobic characteristics showed significant inhibition of mammalian tyrosine hydroxylase, a key enzyme in the biosynthesis of catecholamines, which are implicated in cancer progression .

Neuroprotective Mechanisms

Research into similar compounds has revealed their ability to chelate metals, which is crucial in neurodegenerative diseases like Alzheimer's. For instance, 3-hydroxy-4-pyridinones have been shown to effectively bind amyloid-beta fibrils, indicating their potential as therapeutic agents targeting amyloid pathology .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityReference
3-Hydroxy-4-pyridinoneStructureAnticancer, antimicrobial
3-(2-chlorobenzyl)-4-hydroxy-1-(4-pyridinylmethyl)-2(1H)-pyridinoneStructureEnzyme inhibition
3-(2-fluorobenzyl)-4-hydroxy-1-(4-pyridinylmethyl)-2(1H)-pyridinoneStructureNeuroprotective effects

Q & A

Q. How can synthetic routes for introducing fluorinated substituents (e.g., 4-fluorobenzyl) into pyridinone scaffolds be optimized?

Methodological Answer: Fluorinated substituents are typically introduced via nucleophilic substitution or metal-free coupling. For example, β-CF₃ aryl ketones can react with amidines under mild conditions to yield fluorinated pyrimidines with >85% yield, as demonstrated in metal-free protocols . Key parameters include:

  • Reagent selection : Use of NH₄OAc as a nitrogen source to avoid metal contamination.
  • Temperature control : Reactions at 80–100°C minimize side products.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity.
    Example Data: 4-Fluoro-2-(p-tolyl)pyrimidine (4f) was synthesized in 89% yield with m.p. 128–130°C and ¹⁹F NMR δ = -108.2 ppm .

Q. What spectroscopic techniques are critical for characterizing the regiochemistry of pyridinone derivatives?

Methodological Answer: Multi-nuclear NMR (¹H, ¹³C, ¹⁹F) and HRMS are essential:

  • ¹⁹F NMR : Confirms fluorine position; e.g., para-substituted fluorobenzyl groups show δ ≈ -115 to -110 ppm .
  • HRMS : Validates molecular formula (e.g., C₁₈H₁₆FN₂O₂ requires [M+H]⁺ = 323.1194).
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in pyridinone cores.
    Example Workflow: For 2-((4-chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, ¹H NMR (CDCl₃) confirmed regiochemistry via coupling constants (J = 8.2 Hz for aromatic protons) .

Q. How should in vitro assays be designed to evaluate biological activity (e.g., enzyme inhibition)?

Methodological Answer:

  • Target selection : Prioritize kinases or oxidoreductases due to pyridinone’s chelating properties.
  • Assay conditions : Use EDC·HCl and HOBt·H₂O for covalent coupling to target enzymes (e.g., 0.215 mmol scale, Et₃N as base) .
  • Controls : Include positive (e.g., staurosporine for kinases) and solvent controls.
    Example: Compound 51 (a pyrimidinone derivative) showed activity via ¹H NMR-monitored binding to 2,4-difluorobenzylamine .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in bioactivity data for fluorinated pyridinones?

Methodological Answer:

  • Substituent variation : Compare para- vs. meta-fluorobenzyl groups. For example, 4-fluorophenyl derivatives exhibit higher metabolic stability than 3-fluorophenyl analogs due to reduced CYP450 interactions .
  • Data normalization : Use IC₅₀ ratios (e.g., target enzyme vs. off-target) to quantify selectivity.
    Example: 3-(2-{4-[(1E)-(2,4-difluorophenyl)hydroxyimino]piperidin-1-yl}ethyl)pyridopyrimidinone showed improved potency (IC₅₀ = 12 nM) compared to mono-fluorinated analogs .

Q. What experimental designs are recommended for in vivo pharmacokinetic (PK) studies of pyridinones?

Methodological Answer:

  • Dosing regimen : Single-dose (10 mg/kg, i.v. or p.o.) in rodent models.
  • Analytical methods : LC-MS/MS quantification (LLOQ = 1 ng/mL) using deuterated internal standards.
  • Key parameters : Calculate AUC₀–24h, Cₘₐₓ, and t₁/₂. For fluorinated compounds, monitor defluorination via ¹⁹F NMR of urine .
    Example: 4-Amino-5-fluoropyrimidin-2(1H)-one derivatives showed t₁/₂ = 4.2 h in murine models .

Q. How can computational modeling predict target interactions for pyridinone derivatives?

Methodological Answer:

  • Docking studies : Use AutoDock Vina with crystal structures (e.g., PDB: 3ERT for kinases).
  • MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability.
  • Pharmacophore mapping : Align with known inhibitors (e.g., hinge-region hydrogen bonds in kinase targets) .
    Example: Canonical SMILES for 3-(difluorophenyl)pyridopyrimidinone (InChIKey: BRCINVRBDDVLDW-HPNDGRJYSA-N) guided pose prediction in CYP3A4 .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-fluorobenzyl)-4-hydroxy-1-(3-pyridinylmethyl)-2(1H)-pyridinone
Reactant of Route 2
3-(4-fluorobenzyl)-4-hydroxy-1-(3-pyridinylmethyl)-2(1H)-pyridinone

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